molecular formula C19H22N2O5 B15022005 2-(2-methylphenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(2-methylphenoxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15022005
M. Wt: 358.4 g/mol
InChI Key: UNZXDLIOYVNALZ-RGVLZGJSSA-N
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Description

2-(2-methylphenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an aromatic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-(2-methylphenoxy)acetic acid hydrazide with 2,4,5-trimethoxybenzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)propanoic acid: Similar in structure but contains a chloro group instead of a trimethoxyphenyl group.

    (2-methoxy-4-methylphenoxy)acetic acid: Contains a methoxy group and is used in different chemical contexts.

Uniqueness

2-(2-methylphenoxy)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the 2-methylphenoxy and 2,4,5-trimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H22N2O5/c1-13-7-5-6-8-15(13)26-12-19(22)21-20-11-14-9-17(24-3)18(25-4)10-16(14)23-2/h5-11H,12H2,1-4H3,(H,21,22)/b20-11+

InChI Key

UNZXDLIOYVNALZ-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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